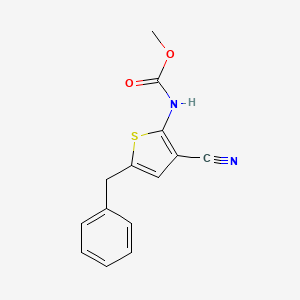
Methyl (5-benzyl-3-cyanothiophen-2-YL)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (5-benzyl-3-cyanothiophen-2-YL)carbamate is an organic compound with the molecular formula C14H12N2O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a benzyl group, a cyano group, and a carbamate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-benzyl-3-cyanothiophen-2-YL)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the thiophene ring is replaced by a cyano group using reagents like sodium cyanide.
Formation of the Carbamate Ester: The final step involves the reaction of the intermediate compound with methyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl (5-benzyl-3-cyanothiophen-2-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group or the carbamate ester can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium cyanide, methyl chloroformate, triethylamine, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Methyl (5-benzyl-3-cyanothiophen-2-YL)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Methyl (5-benzyl-3-cyanothiophen-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological system it interacts with. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- Methyl (5-phenyl-3-cyanothiophen-2-YL)carbamate
- Methyl (5-benzyl-3-cyanofuran-2-YL)carbamate
- Methyl (5-benzyl-3-cyanopyrrole-2-YL)carbamate
Uniqueness
Methyl (5-benzyl-3-cyanothiophen-2-YL)carbamate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds containing furan or pyrrole rings. Additionally, the combination of the benzyl group, cyano group, and carbamate ester provides a unique set of chemical reactivity and potential biological activities.
特性
CAS番号 |
2177264-12-7 |
|---|---|
分子式 |
C14H12N2O2S |
分子量 |
272.32 g/mol |
IUPAC名 |
methyl N-(5-benzyl-3-cyanothiophen-2-yl)carbamate |
InChI |
InChI=1S/C14H12N2O2S/c1-18-14(17)16-13-11(9-15)8-12(19-13)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,16,17) |
InChIキー |
PYOVHGCYKXCIPS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1=C(C=C(S1)CC2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


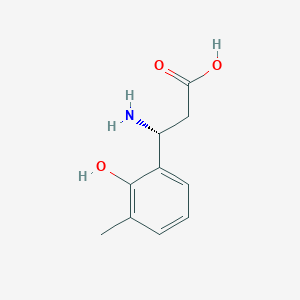


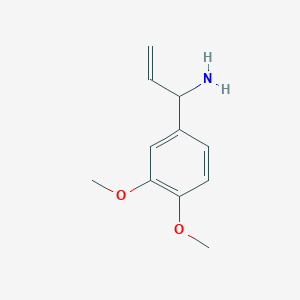

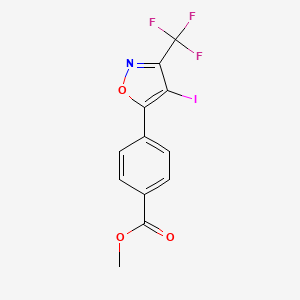
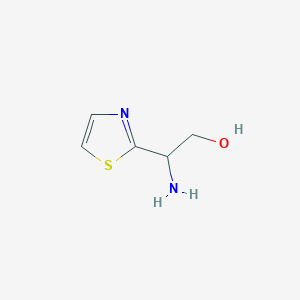
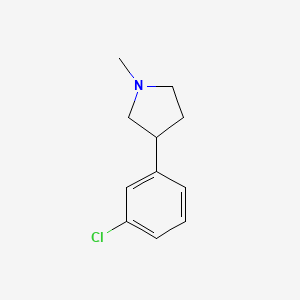

![4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid](/img/structure/B13045035.png)

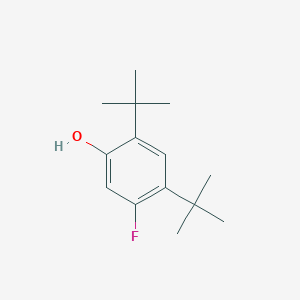

![2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid](/img/structure/B13045047.png)
